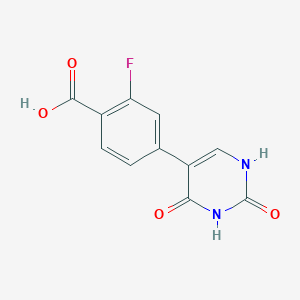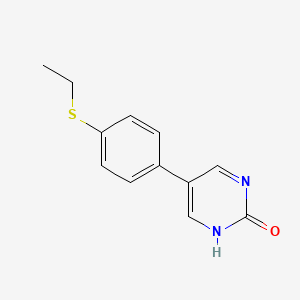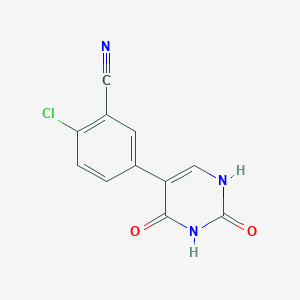
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine (5-CFDP) is a small molecule that is of great interest to the scientific community due to its potential applications in a variety of fields. 5-CFDP is a fluorinated derivative of the naturally occurring pyrimidine nucleoside uridine and has a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% exerts its effects by binding to the active site of PDE4, which is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By binding to the active site of PDE4, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% inhibits the breakdown of cAMP, resulting in an increase in the levels of cAMP in the cell. This increase in cAMP levels is thought to be responsible for the biological effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, as well as induce apoptosis in these cells. It has also been found to inhibit the growth of fungal and bacterial cells. In addition, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have anti-inflammatory and anti-oxidant effects in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is a useful compound for laboratory experiments due to its wide range of biological activities. It is relatively easy to synthesize and can be used in a variety of cell culture experiments. However, there are some limitations to its use. For example, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not very stable in solution and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are vast and there are many future directions for research. One potential future direction is the development of new derivatives of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% with improved biological activity. Another potential future direction is the investigation of the effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on other biological processes such as inflammation and oxidative stress. Additionally, further research could be done to investigate the potential of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an antiviral and antifungal agent. Finally, further research could be done to investigate the potential of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as a drug for the treatment of cancer and other diseases.
Méthodes De Synthèse
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from uridine by a two-step process. First, the uridine is reacted with 4-fluoro-3-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-fluoro-3-chlorobenzoyluridine. The second step involves the reaction of 4-fluoro-3-chlorobenzoyluridine with 2,4-dihydroxybenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-(4-carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine (5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%).
Applications De Recherche Scientifique
The potential applications of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are numerous and varied. It has been used in research studies to investigate the effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on a variety of biological processes such as cell growth, apoptosis, and differentiation. It has also been used to study the effectiveness of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an inhibitor of the enzyme phosphodiesterase-4 (PDE4). In addition, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in research studies to investigate its potential as an antifungal and antiviral agent.
Propriétés
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-8-3-5(1-2-6(8)10(16)17)7-4-13-11(18)14-9(7)15/h1-4H,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQUDXOSEYEQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)



![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385660.png)

![5-[Benzo(b)thiophen-2-yl]-(2,4)-dihydroxypyrimidine, 95%](/img/structure/B6385670.png)




